cis-Di(benzonitrile)dichloroplatinum (II)
Overview
Description
cis-Di(benzonitrile)dichloroplatinum (II) is a platinum-based coordination compound with the chemical formula (C6H5CN)2PtCl2. It is known for its catalytic properties and is used in various chemical reactions. The compound is characterized by its two benzonitrile ligands and two chloride ligands arranged in a cis configuration around the platinum center.
Mechanism of Action
Target of Action
It’s known that platinum compounds often target dna in cells, causing cross-linking and subsequent disruption of dna replication and transcription .
Mode of Action
It’s known that platinum compounds generally interact with their targets by forming covalent bonds, leading to changes in the structure and function of the target molecules .
Biochemical Pathways
cis-Di(benzonitrile)dichloroplatinum (II) is known to act as a catalyst in several reactions, including asymmetric hydroformylation reactions, allylation reactions, carbene insertion into O-H bonds of alcohols, cyclopropanation reactions, and hydrosilylation reactions . These reactions are part of various biochemical pathways, and their downstream effects can include the synthesis of new compounds and the alteration of existing ones.
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as their solubility, stability, and the presence of transport proteins .
Result of Action
Given its role as a catalyst in various reactions, it can be inferred that this compound may facilitate the formation of new compounds and alter the structure of existing ones .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the activity and stability of this compound .
Biochemical Analysis
Biochemical Properties
The reaction of platinum(II) chloride with neat benzonitrile results in the formation of cis-Di(benzonitrile)dichloroplatinum (II) as a mixture of cis and trans isomers . The geometry of these isomers can be identified based on dipole-moment and IR data .
Cellular Effects
cis-Di(benzonitrile)dichloroplatinum (II) has been found to interrupt the PD-1/PD-L1 interaction, a key pathway in immune tolerance and exhaustion . This interaction plays a significant role in the function of various cells and cellular processes .
Molecular Mechanism
The molecular mechanism of cis-Di(benzonitrile)dichloroplatinum (II) involves binding to PD-1, thereby disturbing the PD-1/PD-L1 interaction . This interaction is crucial in immune checkpoint signaling, and its disruption can lead to changes in gene expression and cellular function .
Dosage Effects in Animal Models
Preliminary studies suggest that it may have a significant impact on the growth of colorectal cancer xenografts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Di(benzonitrile)dichloroplatinum (II) typically involves the reaction of platinum(II) chloride with benzonitrile. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The mixture is stirred at room temperature, and the product is precipitated out by the addition of a non-solvent like hexane. The reaction can be represented as follows:
PtCl2+2C6H5CN→cis-[(C6H5CN)2PtCl2
Properties
IUPAC Name |
benzonitrile;platinum(2+);dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJRCRIROYMRKA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164090 | |
Record name | Bis(benzonitrile)dichloroplatinum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15617-19-3, 14873-63-3 | |
Record name | (SP-4-2)-Bis(benzonitrile)dichloroplatinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15617-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(benzonitrile)dichloroplatinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14873-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Platinum (II), bis(benzonitrile)dichloro-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015617193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(benzonitrile)dichloroplatinum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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